3-bromo-N-(cyanomethyl)naphthalene-1-carboxamide
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Overview
Description
3-bromo-N-(cyanomethyl)naphthalene-1-carboxamide is an organic compound with the molecular formula C13H9BrN2O and a molecular weight of 289.132 g/mol This compound is characterized by the presence of a bromine atom, a cyanomethyl group, and a carboxamide group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(cyanomethyl)naphthalene-1-carboxamide typically involves the bromination of naphthalene derivatives followed by the introduction of the cyanomethyl and carboxamide groups. One common method involves the following steps:
Bromination: Naphthalene is brominated using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide to yield 3-bromonaphthalene.
Cyanomethylation: The 3-bromonaphthalene is then reacted with a cyanomethylating agent, such as cyanomethyl bromide, under basic conditions to introduce the cyanomethyl group.
Carboxamidation: Finally, the resulting intermediate is treated with an amide source, such as an amine or ammonia, to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(cyanomethyl)naphthalene-1-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the cyanomethyl and carboxamide groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-N-(cyanomethyl)naphthalene-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for research and development.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(cyanomethyl)naphthalene-1-carboxamide involves its interaction with molecular targets and pathways. The bromine atom and cyanomethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The carboxamide group can form hydrogen bonds and other interactions with biological molecules, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(methyl)naphthalene-1-carboxamide: Similar structure but with a methyl group instead of a cyanomethyl group.
3-bromo-N-(ethyl)naphthalene-1-carboxamide: Similar structure but with an ethyl group instead of a cyanomethyl group.
3-bromo-N-(propyl)naphthalene-1-carboxamide: Similar structure but with a propyl group instead of a cyanomethyl group.
Uniqueness
3-bromo-N-(cyanomethyl)naphthalene-1-carboxamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-bromo-N-(cyanomethyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-10-7-9-3-1-2-4-11(9)12(8-10)13(17)16-6-5-15/h1-4,7-8H,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCVMKRQVHRGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)NCC#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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